

The History and Discovery of Cinnamyl Valerate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamyl valerate*

Cat. No.: *B077708*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl valerate, the ester of cinnamyl alcohol and valeric acid, is a fragrance and flavoring agent with a characteristic fruity, balsamic aroma. This technical guide provides a comprehensive overview of the history, synthesis, and known biological activities of **cinnamyl valerate** and its related compounds. While the precise date and discoverer of **cinnamyl valerate** are not explicitly documented in readily available historical records, its emergence can be situated within the broader context of the development of synthetic aroma chemicals in the late 19th and early 20th centuries. This guide details the general synthetic methodologies applicable to its preparation, including a protocol for Fischer-Tropsch esterification. Furthermore, it explores the biological landscape of its constituent moieties and related cinnamyl esters, summarizing their known effects on cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development and the chemical sciences.

History and Discovery

The exact historical record of the first synthesis and discovery of **cinnamyl valerate** is not prominently documented in scientific literature. However, its development can be contextualized within the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries, a period marked by the synthesis of numerous esters for the flavor and fragrance industry. The foundational work on esterification, notably the Fischer-Speier

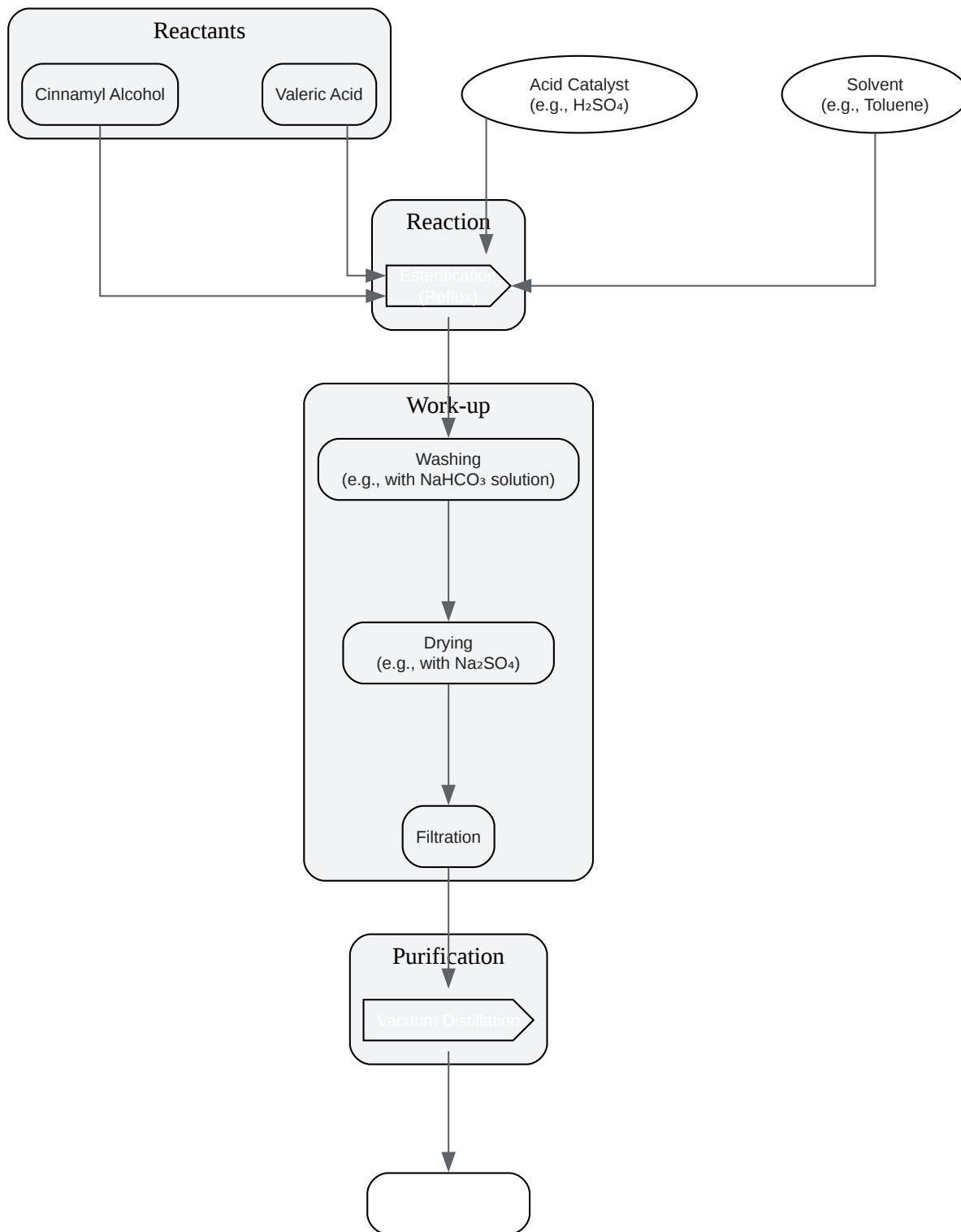
esterification method developed in 1895, provided the chemical tools necessary for the creation of novel esters like **cinnamyl valerate**.

Reference works such as Beilstein's Handbuch der Organischen Chemie cataloged the known organic compounds of that era, and it is highly probable that the first synthesis of **cinnamyl valerate** is recorded within its comprehensive volumes. While a direct digital confirmation of the specific entry is not readily available, the existence of entries for analogous compounds like cinnamyl acetate suggests its inclusion. The use of cinnamyl esters in perfumery and flavorings is also documented in historical industry texts like Poucher's Perfumes, Cosmetics and Soaps, which has been a classic reference in the field since 1923[1][2][3]. The development of synthetic fragrance ingredients gained significant momentum between 1870 and 1910, with many new aroma chemicals being synthesized and commercialized[4]. It is plausible that **cinnamyl valerate** was first synthesized during this period of intense innovation in the fragrance and flavor industry.

Cinnamyl valerate is chemically known as 3-phenyl-2-propen-1-yl pentanoate and is an ester derived from cinnamyl alcohol and valeric acid[5]. It is recognized for its pleasant, sweet, balsamic aroma with fruity undertones, making it a valuable ingredient in fragrance compositions[5].

Physicochemical Properties

A summary of the key physicochemical properties of **cinnamyl valerate** is presented in Table 1.


Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₈ O ₂	
Molecular Weight	218.29 g/mol	
Appearance	Colorless liquid	
Odor	Fruity, balsamic, sweet	[5]
Boiling Point	328.8 °C at 760 mmHg	
Density	1.008 g/cm ³	
CAS Number	10482-65-2	

Synthesis of Cinnamyl Valerate

The synthesis of **cinnamyl valerate** can be achieved through several established esterification methods. The most common and historically significant is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of cinnamyl alcohol with valeric acid. Other methods include transesterification, particularly enzymatic catalysis which is favored for its milder reaction conditions and higher selectivity.

General Synthetic Workflow

The general workflow for the synthesis of **cinnamyl valerate** via esterification is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of **cinnamyl valerate**.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a general procedure for the synthesis of **cinnamyl valerate**.

Materials:

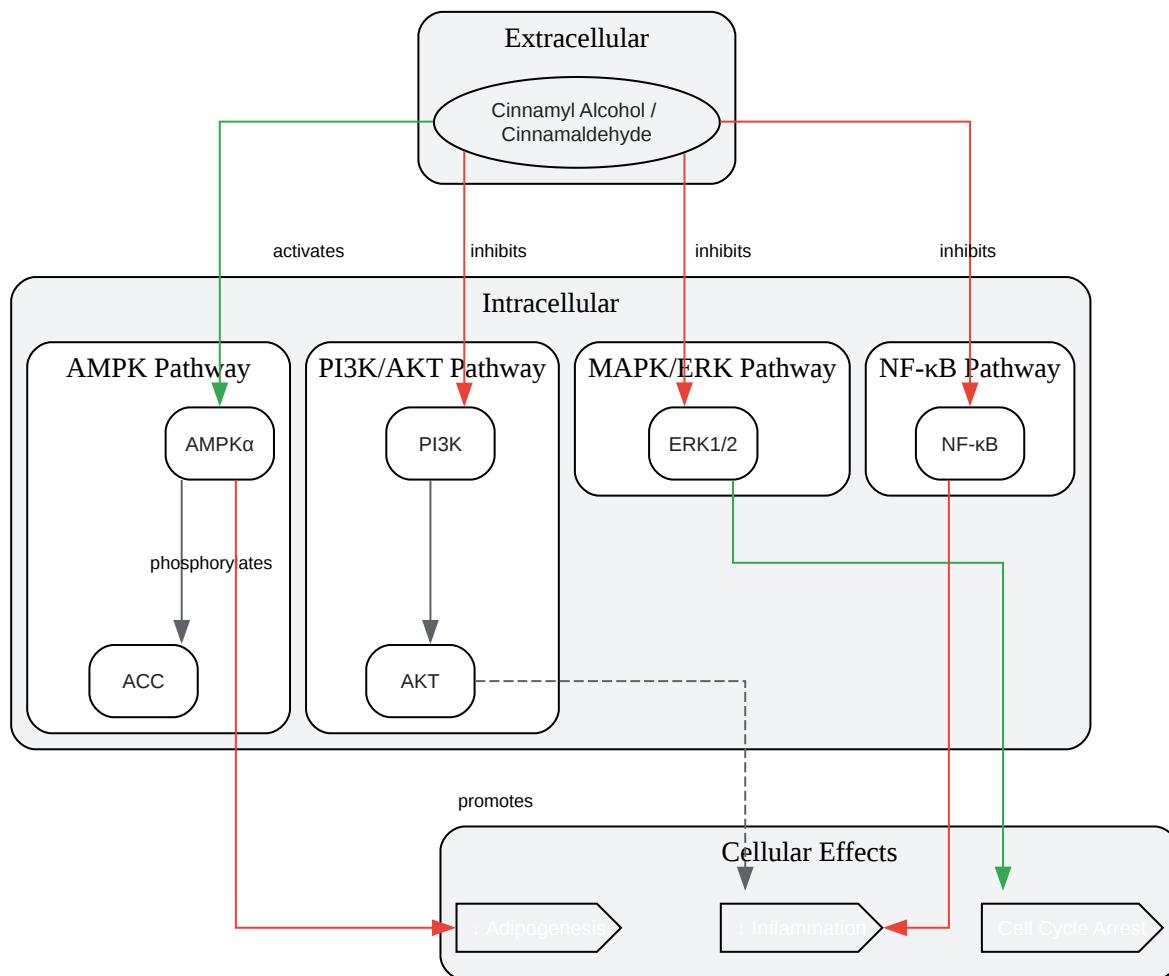
- Cinnamyl alcohol
- Valeric acid
- Concentrated sulfuric acid (catalyst)
- Toluene (solvent)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Standard laboratory glassware for reflux and distillation

Procedure:

- In a round-bottom flask, combine equimolar amounts of cinnamyl alcohol and valeric acid in toluene.
- Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass).
- Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction.
- Heat the mixture to reflux and continue until no more water is collected in the trap.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
- Wash with water and then brine.

- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent.
- Remove the toluene under reduced pressure.
- Purify the crude **cinnamyl valerate** by vacuum distillation.

Biological Activity and Signaling Pathways


Specific studies on the biological activity and mechanism of action of **cinnamyl valerate** are limited in the scientific literature. However, insights can be drawn from studies on its constituent molecules, cinnamyl alcohol and valeric acid, as well as other cinnamyl esters. The biological effects of **cinnamyl valerate** are likely influenced by its hydrolysis *in vivo* to cinnamyl alcohol and valeric acid.

Effects of Cinnamyl Alcohol and Related Compounds

Cinnamyl alcohol and its metabolite, cinnamaldehyde, have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and effects on cellular metabolism. These compounds are known to modulate several key signaling pathways.

Recent studies have demonstrated that cinnamyl alcohol can attenuate adipogenesis in 3T3-L1 cells by arresting the cell cycle[6]. This effect is mediated through the phosphorylation of AMP-activated protein kinase α (AMPK α) and extracellular signal-regulated kinase 1/2 (ERK1/2)[6]. Cinnamaldehyde has been shown to inhibit the NF- κ B and PI3K/AKT signaling pathways, which are crucial in inflammation and cancer progression.

The following diagram illustrates the known signaling pathways affected by cinnamyl alcohol and cinnamaldehyde, which may be relevant to the biological activity of **cinnamyl valerate** following its hydrolysis.

[Click to download full resolution via product page](#)

Caption: Signaling pathways potentially modulated by **cinnamyl valerate** metabolites.

Cellular Metabolism

Cinnamyl esters are generally metabolized in the body through hydrolysis to cinnamyl alcohol and the corresponding carboxylic acid[7]. Cinnamyl alcohol is then oxidized to

cinnamaldehyde, which is further oxidized to cinnamic acid. Cinnamic acid can then be conjugated with glycine to form hippuric acid or undergo β -oxidation before excretion[7].

Conclusion

Cinnamyl valerate is a synthetic aroma chemical with a history intertwined with the development of the modern flavor and fragrance industry. While specific details of its initial discovery are not well-documented, its synthesis is readily achievable through standard esterification techniques. The biological activity of **cinnamyl valerate** is likely dictated by its hydrolysis products, cinnamyl alcohol and valeric acid. The known effects of cinnamyl alcohol on key cellular signaling pathways, such as AMPK and ERK, suggest potential areas of investigation for the biological effects of **cinnamyl valerate**. Further research is warranted to elucidate the specific pharmacological and toxicological profile of **cinnamyl valerate** and its potential applications in drug development. This guide provides a foundational overview for researchers and professionals to build upon in their future investigations of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dattanibookagency.in [dattanibookagency.in]
- 2. Poucher's Perfumes, Cosmetics and Soaps - Google Books [books.google.com]
- 3. Poucher's Perfumes, Cosmetics and Soaps - Poucher, W.A.: 9780412273407 - AbeBooks [abebooks.com]
- 4. foreverest.org [foreverest.org]
- 5. ia600200.us.archive.org [ia600200.us.archive.org]
- 6. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CINNAMYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]

- To cite this document: BenchChem. [The History and Discovery of Cinnamyl Valerate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077708#history-and-discovery-of-cinnamyl-valerate\]](https://www.benchchem.com/product/b077708#history-and-discovery-of-cinnamyl-valerate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com